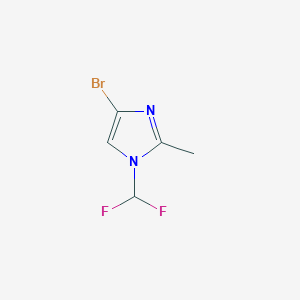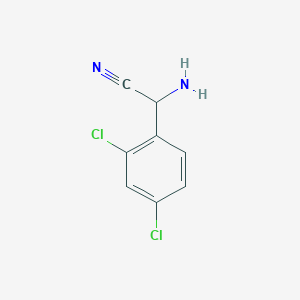![molecular formula C10H20ClNO B2601155 7-Aminospiro[4.5]decan-10-ol;hydrochloride CAS No. 2361813-50-3](/img/structure/B2601155.png)
7-Aminospiro[4.5]decan-10-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminospiro[4.5]decan-10-ol;hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73. This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core with an amino group at the 7-position and a hydroxyl group at the 10-position, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminospiro[4.5]decan-10-ol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl functional groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are likely to involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Aminospiro[4.5]decan-10-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .
Aplicaciones Científicas De Investigación
7-Aminospiro[4.5]decan-10-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Aminospiro[4.5]decan-10-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminospiro[4.5]decan-6-ol;hydrochloride: Similar spirocyclic structure with different functional group positions.
Fenspiride: An oxazolidinone spiro compound with different pharmacological properties.
Uniqueness
7-Aminospiro[4.5]decan-10-ol;hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and development .
Propiedades
IUPAC Name |
7-aminospiro[4.5]decan-10-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYNMIYMAIWXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCC2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/new.no-structure.jpg)


![2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2601078.png)
![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2601087.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2601088.png)
![2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2601089.png)

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide](/img/structure/B2601094.png)
![4-fluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2601095.png)
